molecular formula C6H5BrN4 B596005 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine CAS No. 1263283-48-2

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

Cat. No. B596005
M. Wt: 213.038
InChI Key: BCENHUIZTVBBCU-UHFFFAOYSA-N
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Description

“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a chemical compound with the molecular formula C6H5BrN4 . It is a light yellow solid and is used in various biochemical, clinical, and pharmaceutical applications .


Synthesis Analysis

The synthesis of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” involves the use of the chlorinated agent NCS for hydrazones under very mild conditions . The characterization of these compounds was achieved by 1H NMR, 13C NMR, FTIR, MS, and X-ray diffraction .


Molecular Structure Analysis

The molecular structure of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” was analyzed using the B3LYP/6-311G (2d,2p) approach and the GAUSSIAN 16W program . XRD studies revealed that the studied compound crystallizes in the centrosymmetric monoclinic space group P 2 1 / n with eight molecules per unit cell .


Chemical Reactions Analysis

The chemical reactions of “3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” were studied using emission spectra and luminescence decay curves . The Stokes shifts derived from the optical spectra were equal to 9410 cm −1 for the triazole ring and 7625 cm −1 for the pyridine ring .


Physical And Chemical Properties Analysis

“3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine” is a light yellow solid . Its FTIR spectrum was recorded in the 100–4000 cm −1 range and its FT-Raman spectrum in the range 80–4000 cm −1 . The molecular weight of the compound is 213.04 .

Scientific Research Applications

Synthesis and Structural Analysis

  • 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, as part of the triazolopyridines family, is synthesized using N-chlorosuccinimide (NCS) for hydrazones under mild conditions. The structural and spectroscopic properties of these compounds have been characterized through methods like X-ray diffraction, FTIR, NMR, and MS (El-Kurdi, Thaher, Wahedy, Schollmeyer, Nopper, Riester, & Deigner, 2021).
  • Another study describes the acylation of heteroaromatic amines for the synthesis of 1,2,3-triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives, which are chemically related to 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine (Ibrahim, Behbehani, Makhseed, & Elnagdi, 2011).

Biological and Pharmacological Potential

  • Triazolopyridines, including derivatives like 3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine, demonstrate significant biological activities, such as antimicrobial, antiviral, anticonvulsant, antifungal, anticancer, antiallergic, and herbicide activities. They also show effectiveness against a range of microorganisms and are used in the treatment of diseases like schistosomiasis (Gandikota, Bolla, Viswanath, & Bethi, 2017).

Optical and Electronic Properties

  • The structural, optical, and electronic properties of 1,2,4-triazolo[4,3-a]pyridin-3-amine, a closely related compound, have been studied. These studies include vibrational spectra analysis and molecular structure determination, providing insights into the stability and electronic absorption spectra of these compounds (Dymińska, Hanuza, Janczak, Ptak, & Lisiecki, 2022).

Synthetic and Chemical Diversification

  • Research on the synthesis of various triazolopyridine derivatives, including the ring rearrangement and diversification of these compounds, highlights their potential as versatile synthetic intermediates. These studies contribute to understanding the chemical behavior and potential applications in different fields, including materials science and pharmaceuticals (Tang, Wang, Li, & Wang, 2014).

properties

IUPAC Name

3-bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-6-10-9-5-2-1-4(8)3-11(5)6/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCENHUIZTVBBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-[1,2,4]triazolo[4,3-a]pyridin-6-amine

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